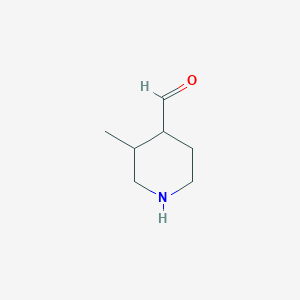
3-Methylpiperidine-4-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methylpiperidine-4-carbaldehyde is an organic compound belonging to the class of piperidine derivatives It features a piperidine ring substituted with a methyl group at the third position and an aldehyde group at the fourth position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylpiperidine-4-carbaldehyde can be achieved through several methods. One common approach involves the Mannich reaction, where a primary or secondary amine reacts with formaldehyde and a carbonyl compound to form a β-amino-carbonyl compound . Another method includes the reduction of pyridine derivatives using hydrogenation over a molybdenum disulfide catalyst .
Industrial Production Methods: Industrially, this compound can be produced by the hydrogenation of pyridine derivatives. This process typically involves the use of a catalyst such as molybdenum disulfide and hydrogen gas under high pressure and temperature conditions .
化学反应分析
Types of Reactions: 3-Methylpiperidine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation: 3-Methylpiperidine-4-carboxylic acid.
Reduction: 3-Methylpiperidine-4-methanol.
Substitution: Various substituted piperidine derivatives depending on the electrophile used.
科学研究应用
3-Methylpiperidine-4-carbaldehyde has a wide range of applications in scientific research:
作用机制
The mechanism of action of 3-Methylpiperidine-4-carbaldehyde involves its interaction with various molecular targets and pathways. For instance, it can act as an intermediate in the synthesis of compounds that inhibit enzymes such as collagenase and stromelysin . These enzymes are involved in the degradation of extracellular matrix components, making the compound relevant in the study of diseases related to tissue remodeling.
相似化合物的比较
Piperidine: A six-membered ring containing five methylene bridges and one amine bridge.
1-Methylpiperidine-4-carbaldehyde: Similar to 3-Methylpiperidine-4-carbaldehyde but with the methyl group at the first position.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and potential applications compared to other piperidine derivatives. Its combination of a methyl group and an aldehyde group on the piperidine ring makes it a valuable intermediate in organic synthesis and pharmaceutical research.
属性
分子式 |
C7H13NO |
|---|---|
分子量 |
127.18 g/mol |
IUPAC 名称 |
3-methylpiperidine-4-carbaldehyde |
InChI |
InChI=1S/C7H13NO/c1-6-4-8-3-2-7(6)5-9/h5-8H,2-4H2,1H3 |
InChI 键 |
OVOOYXPWTBOKTP-UHFFFAOYSA-N |
规范 SMILES |
CC1CNCCC1C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


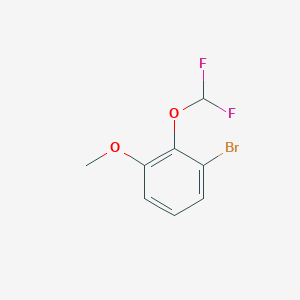
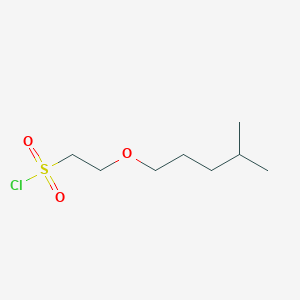
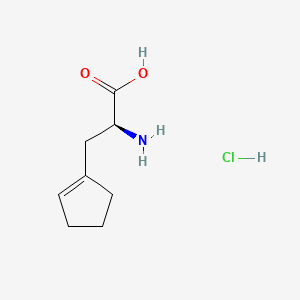
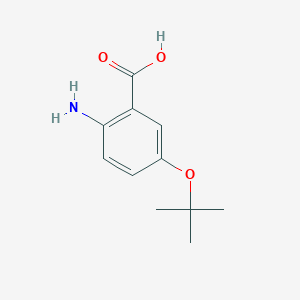
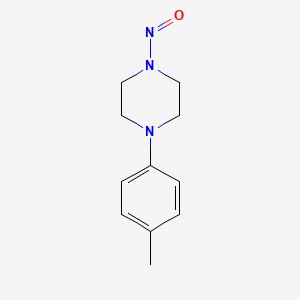
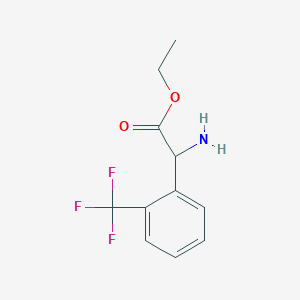
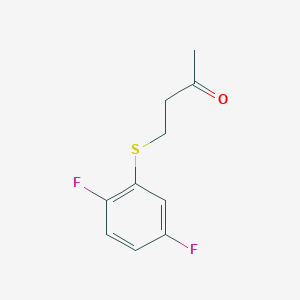
![1-(Bromomethyl)-3-(propan-2-yl)bicyclo[1.1.1]pentane](/img/structure/B13486509.png)
![3-(8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylaldehyde](/img/structure/B13486517.png)
![2-{1-[(pyridin-4-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride](/img/structure/B13486520.png)
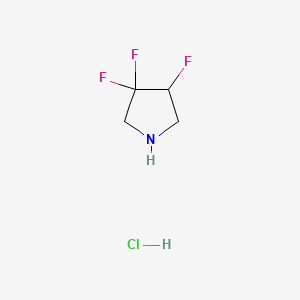
![Methyl 4-[(5-acetamidopyridin-2-yl)oxy]benzoate](/img/structure/B13486539.png)
![tert-butyl N-({1-[(pyrimidin-2-ylsulfanyl)methyl]cyclobutyl}methyl)carbamate](/img/structure/B13486550.png)

